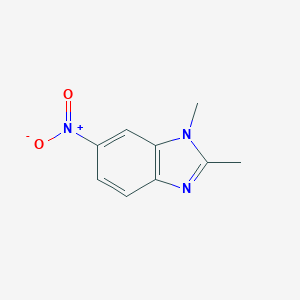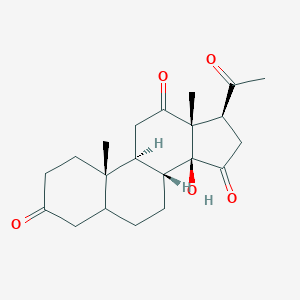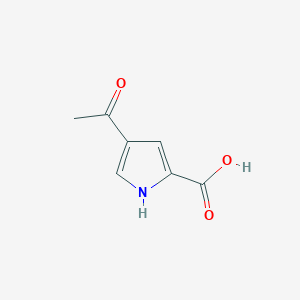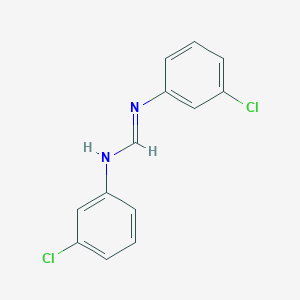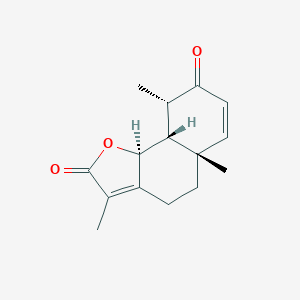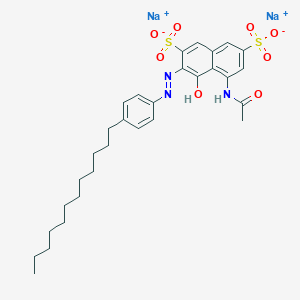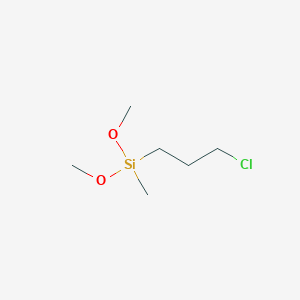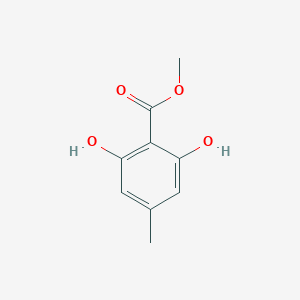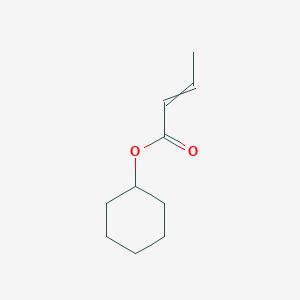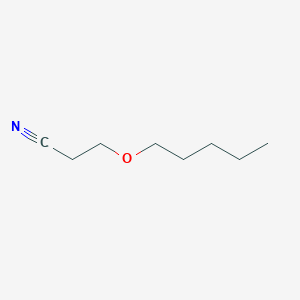![molecular formula C14H9F3O2S B101341 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid CAS No. 16174-88-2](/img/structure/B101341.png)
2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid, also known as TFMPBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TFMPBA is a member of the benzoic acid family, which is widely used in the pharmaceutical industry as a precursor for the synthesis of various drugs. In
Mechanism Of Action
The exact mechanism of action of 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid is not fully understood, but it is believed to act as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid has also been shown to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases.
Biochemical And Physiological Effects
2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid has been shown to possess potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. In addition, 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid has been shown to reduce the production of ROS and pro-inflammatory cytokines, suggesting that it may have potential therapeutic applications in the treatment of oxidative stress-related diseases such as cancer and neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid is its high potency and selectivity for COX-2 inhibition, which makes it a potential candidate for the development of new drugs for the treatment of chronic pain and inflammation. However, one of the main limitations of 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid is its low solubility in aqueous solutions, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid. One potential direction is the development of new derivatives of 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of the potential applications of 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid in the treatment of oxidative stress-related diseases such as cancer and neurodegenerative disorders. Finally, the use of 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid as a probe molecule for the detection of heavy metal ions in environmental samples is an area of research that has significant potential for future development.
Synthesis Methods
The synthesis of 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid involves the reaction of 2-mercaptobenzoic acid with 3-(trifluoromethyl)benzyl chloride in the presence of a base such as sodium hydroxide. The reaction yields 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid as a white crystalline solid with a melting point of 270-272°C and a molecular weight of 344.32 g/mol.
Scientific Research Applications
2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid has been shown to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of chronic pain and inflammation. 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid has also been investigated for its potential use in the synthesis of novel materials, such as metal-organic frameworks and supramolecular polymers. In environmental science, 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid has been used as a probe molecule for the detection of heavy metal ions in water and soil samples.
properties
CAS RN |
16174-88-2 |
|---|---|
Product Name |
2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid |
Molecular Formula |
C14H9F3O2S |
Molecular Weight |
298.28 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]sulfanylbenzoic acid |
InChI |
InChI=1S/C14H9F3O2S/c15-14(16,17)9-4-3-5-10(8-9)20-12-7-2-1-6-11(12)13(18)19/h1-8H,(H,18,19) |
InChI Key |
JFNWLZMHYFDRNE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC(=C2)C(F)(F)F |
Other CAS RN |
16174-88-2 |
synonyms |
2-{[3-(trifluoromethyl)phenyl]thio}benzoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tris[4-(1-phenylethyl)phenyl] phosphate](/img/structure/B101261.png)

![Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B101264.png)

